Dimethylmalonyl chloride

Übersicht

Beschreibung

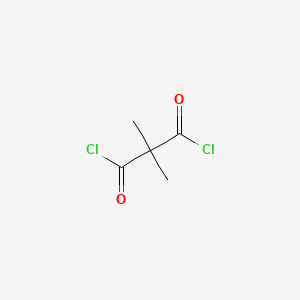

Dimethylmalonyl chloride, also known as 2,2-Dimethylmalonic acid dichloride, is an organic compound with the molecular formula C5H6Cl2O2. It is a colorless to pale yellow liquid that is primarily used as an intermediate in organic synthesis. The compound is known for its reactivity due to the presence of two acyl chloride groups, making it a valuable reagent in various chemical transformations .

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Dimethylmalonyl chloride can be synthesized through the chlorination of dimethylmalonic acid. The reaction typically involves the use of thionyl chloride (SOCl2) or oxalyl chloride ((COCl)2) as chlorinating agents. The reaction is carried out under reflux conditions, and the product is purified by distillation under reduced pressure .

Industrial Production Methods: In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The process involves the continuous addition of dimethylmalonic acid to a chlorinating agent in a controlled environment to ensure safety and efficiency. The product is then collected and purified through distillation .

Analyse Chemischer Reaktionen

Types of Reactions: Dimethylmalonyl chloride undergoes various chemical reactions, including:

Substitution Reactions: It reacts with nucleophiles such as alcohols, amines, and water to form esters, amides, and acids, respectively.

Hydrolysis: In the presence of water, this compound hydrolyzes to form dimethylmalonic acid and hydrochloric acid.

Condensation Reactions: It can participate in condensation reactions with compounds containing active hydrogen atoms, such as amines and alcohols, to form amides and esters

Common Reagents and Conditions:

Alcohols: Reacts under mild conditions to form esters.

Amines: Reacts to form amides, often requiring a base to neutralize the hydrochloric acid formed.

Water: Hydrolysis occurs readily, especially in the presence of a base to neutralize the acid.

Major Products Formed:

Esters: Formed from the reaction with alcohols.

Amides: Formed from the reaction with amines.

Acids: Formed from hydrolysis.

Wissenschaftliche Forschungsanwendungen

Dimethylmalonyl chloride has several applications in scientific research, including:

Organic Synthesis: Used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

Polymer Chemistry: Employed in the synthesis of hyperbranched polyesters and other polymeric materials.

Material Science: Utilized in the preparation of chelating agents and nanoparticles for metal ion removal from water.

Biological Research: Investigated for its potential use in the synthesis of biologically active molecules.

Wirkmechanismus

The mechanism of action of dimethylmalonyl chloride primarily involves its reactivity as an acylating agent. The compound reacts with nucleophiles, such as alcohols and amines, through nucleophilic acyl substitution. This reaction involves the attack of the nucleophile on the carbonyl carbon of the acyl chloride, followed by the elimination of a chloride ion. The resulting product is an ester or amide, depending on the nucleophile used .

Vergleich Mit ähnlichen Verbindungen

Malonyl Chloride: Similar in structure but lacks the two methyl groups.

Diethylmalonyl Chloride: Contains ethyl groups instead of methyl groups.

Methylmalonic Acid Dichloride: Similar structure with one methyl group

Uniqueness: Dimethylmalonyl chloride is unique due to the presence of two methyl groups, which influence its reactivity and steric properties. This makes it a valuable reagent in specific synthetic applications where the steric hindrance and electronic effects of the methyl groups are advantageous .

Biologische Aktivität

Dimethylmalonyl chloride (DMC) is a chemical compound recognized for its diverse applications in organic synthesis and catalysis. Its biological activity, while less extensively studied compared to its chemical properties, has garnered attention due to its role in various biochemical processes. This article provides a detailed overview of the biological activity of this compound, including its synthesis, applications, and potential biological implications.

Chemical Structure and Properties

This compound, with the formula , is a dichloride derivative of dimethylmalonic acid. The compound features two carbonyl chloride groups that enhance its reactivity, particularly in organic synthesis. The presence of these electron-withdrawing groups increases the acidity of adjacent hydrogens, making them more reactive in various chemical reactions.

Synthesis and Applications

DMC is primarily utilized as a solid catalyst in the production of polymers and resins. It has also been employed in the synthesis of ethyl diazoacetate, which is crucial for manufacturing azoxy compounds. Furthermore, DMC has demonstrated the ability to form palladium complexes with metal chlorides, acting as a catalyst for hydrogenation reactions.

Table 1: Summary of Applications of this compound

| Application | Description |

|---|---|

| Polymer Production | Acts as a solid catalyst in polymerization processes. |

| Synthesis of Ethyl Diazoacetate | Used in creating azoxy compounds essential for various chemical reactions. |

| Catalysis | Forms palladium complexes for hydrogenation reactions. |

Case Study 1: Nanoparticle Delivery Systems

A study evaluated the use of DMC-derived nanoparticles for delivering fluticasone propionate and salmeterol xinafoate to treat asthma. The results indicated that these nanoparticles achieved a higher fine particle fraction compared to traditional formulations, suggesting improved efficacy in drug delivery .

Case Study 2: Toxicological Implications

Research into related compounds highlights the potential toxic effects associated with chlorinated derivatives. For instance, some studies indicate that exposure to similar compounds can lead to adverse reproductive outcomes in animal models . While direct evidence for DMC is scarce, caution is warranted due to its structural similarities.

Eigenschaften

IUPAC Name |

2,2-dimethylpropanedioyl dichloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H6Cl2O2/c1-5(2,3(6)8)4(7)9/h1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CJXQAYQWVNXIQE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C(=O)Cl)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H6Cl2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60403917 | |

| Record name | Dimethylmalonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

169.00 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5659-93-8 | |

| Record name | Dimethylmalonyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60403917 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethylmalonyl Dichloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What are some of the synthetic applications of dimethylmalonyl chloride?

A1: this compound is a versatile reagent in organic synthesis. It reacts with lithium enolates and silyl enol ethers to yield 3,4-dihydro-2,4-dioxo-2H-pyrans, which can be further transformed into 2-pyrones under specific conditions []. Additionally, it reacts with arylpropynehydrazides to form pyrazolo-condensed 1,3-oxazines via a thermal cyclization reaction [].

Q2: How can this compound be used in the preparation of chiral ligands?

A2: this compound is a key building block in the synthesis of chiral bis(oxazoline) ligands. Reaction with (S)-phenylglycine methyl ester, followed by several transformations, leads to the formation of the enantiomerically pure (S,S)-bis(oxazoline) ligand []. This ligand has proven effective in various enantioselective metal-catalyzed reactions, including Diels-Alder reactions, cyclopropenation of olefins, and aziridination of styrenes [].

Q3: Are there any applications of this compound in material science?

A3: this compound serves as a difunctional monomer in the synthesis of chelating hyperbranched polyester (CHPE) nanoparticles []. These nanoparticles demonstrate potential for removing heavy metal ions like Cd(II) from water due to the presence of numerous functional groups within their structure [].

Q4: What spectroscopic techniques are typically used to characterize this compound and its derivatives?

A4: Common spectroscopic techniques employed to characterize this compound and its reaction products include infrared spectroscopy (IR) and nuclear magnetic resonance (NMR) spectroscopy [, , ]. These methods provide valuable information regarding the functional groups and structural features of the compounds.

Q5: Has this compound been used in any other heterocyclic syntheses besides those mentioned?

A5: Yes, this compound has been utilized in the synthesis of pyrrolo[3,2-c]azepines and pyrrolo[3,2-b]azepines []. Specifically, it participates in cyclocondensation reactions to generate diversely substituted azepines, highlighting its versatility in heterocyclic chemistry.

Q6: How is the purity of this compound assessed after synthesis?

A6: The purity of synthesized this compound is commonly evaluated using a combination of techniques, primarily IR and NMR spectroscopy []. These techniques offer insights into the compound's molecular structure and help identify potential impurities present.

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.